molecular formula C5H13NO B589737 Dimepranol-d6 CAS No. 97964-89-1

Dimepranol-d6

Cat. No.: B589737
CAS No.: 97964-89-1
M. Wt: 109.202
InChI Key: NCXUNZWLEYGQAH-XERRXZQWSA-N
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Description

Dimepranol-d6 is a characterized chemical compound that serves as a stable isotope-labeled reference standard of the active pharmaceutical ingredient (API) Dimepranol. This compound is essential for analytical method development, method validation (AMV), and ensuring Quality Control (QC) during the synthesis and formulation stages of drug development . It provides traceability against pharmacopeial standards such as those from the USP or EP, making it a critical tool for regulatory compliance . In scientific research, the unlabelled form of Dimepranol is a component of Inosine pranobex and has been shown to produce a small but significant inhibition of histamine release from human mast cells . Furthermore, Dimepranol is one of the compounds monitored to identify the illegal manufacture of methadone . This product is intended for analytical purposes and is strictly For Research Use Only. It is not intended for human or diagnostic use .

Properties

IUPAC Name

1-[bis(trideuteriomethyl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXUNZWLEYGQAH-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The superbasic system involving potassium hydroxide (KOH) and dimethyl sulfoxide-d6 (DMSO-d6) enables selective deuteration of tertiary amines like Dimepranol. The process initiates with deprotonation of the amine’s α-hydrogen, forming a resonance-stabilized carbanion intermediate. Subsequent quenching with D₂O or DMSO-d6 introduces deuterium at the β-position via a six-membered transition state.

Key steps include:

  • Deprotonation : KOH abstracts the acidic α-hydrogen, generating a carbanion.

  • Deuterium Transfer : DMSO-d6 acts as both solvent and deuterium donor, facilitating H-D exchange.

  • Rearomatization : The intermediate regains aromaticity, yielding Dimepranol-d6 with >95% isotopic enrichment.

Optimization Parameters

  • Temperature : Reactions proceed efficiently at 60–80°C, balancing kinetics and solvent stability.

  • Base Strength : Superbases like KOH/DMSO-d6 enhance deuteration rates compared to weaker bases (e.g., NaOD).

  • Solvent Purity : Anhydrous DMSO-d6 minimizes proton back-exchange, ensuring high isotopic purity.

Reductive Deuteration of Nitro Precursors

Nitro Group Reduction with Deuterated Agents

An alternative route involves reducing a nitro-Dimepranol analog using deuterium-compatible reductants. For example, zinc dust in deuterated formic acid (DCOOD) selectively reduces nitro groups to deuterated amines while preserving other functional groups.

Representative Reaction:

C₅H₇NO₂ (nitro precursor)+Zn/DCOODC₅H₇D₆NO+H₂O+ZnO\text{C₅H₇NO₂ (nitro precursor)} + \text{Zn/DCOOD} \rightarrow \text{C₅H₇D₆NO} + \text{H₂O} + \text{ZnO}

Catalytic Transfer Deuteration

Palladium-on-carbon (Pd/C) in deuterium oxide (D₂O) enables catalytic deuteration under mild conditions. This method avoids harsh reductants and achieves >90% deuterium incorporation at the β-carbon.

Comparative Analysis of Synthetic Methods

Method Conditions Deuterium Incorporation Yield Advantages
Base-mediated H-D exchangeKOH/DMSO-d6, 80°C>95%85–90%Metal-free, scalable
Zinc/DCOOD reductionZn, DCOOD, reflux80–85%75–80%Compatible with nitro precursors
Catalytic Pd/C in D₂OPd/C, D₂O, 50°C90–92%70–75%Mild conditions, minimal byproducts

Purification and Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column resolves this compound from non-deuterated impurities. Mobile phases typically combine deuterated acetonitrile (CD₃CN) and deuterium oxide (D₂O) to prevent proton contamination.

Spectroscopic Validation

  • ²H-NMR : Confirms deuterium distribution, with absence of proton signals at δ 1.2–1.5 ppm (β-hydrogens).

  • High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion peaks at m/z 109.20 (C₅H₇D₆NO⁺), ensuring isotopic purity.

Industrial-Scale Production Considerations

Solvent Recovery Systems

DMSO-d6 and D₂O are recycled via vacuum distillation, reducing costs by 40–50% in large-scale syntheses .

Chemical Reactions Analysis

Dimepranol-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimepranol-d6 is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of Dimepranol-d6 is not well-documented. as a deuterated compound, it is often used to study the effects of deuterium substitution on the biological activity and metabolic pathways of its non-deuterated counterpart. This can provide insights into the molecular targets and pathways involved in its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Dimepranol-d6 and structurally or functionally related compounds:

Parameter This compound Dimepranol (Unlabeled) Dimepranol-N-Oxide DiP.PAcBA (Dimepranol Related Compound)
CAS Number 97964-89-1 108-16-7 N/A 61990-51-0
Molecular Formula C₅H₇D₆NO C₅H₁₃NO Not specified C₁₃H₁₇NO₃
Molecular Weight 109.2 g/mol 103.16 g/mol N/A 247.28 g/mol
Isotopic Labeling Six deuterium atoms None None None
Primary Use Analytical standard for MS/NMR Research on CNS disorders Impurity/metabolite studies Impurity profiling
Stability Sensitive to temperature shifts Standard stability Likely reactive due to N-oxide Stable under neutral conditions
Research Applications Pharmacokinetics, tracer studies Memory, pain pathways Oxidation pathway analysis Quality control in API synthesis

Key Findings:

Isotopic Advantage: this compound’s deuterium labeling enables precise quantification of the unlabeled parent compound in biological samples, reducing background noise in MS analyses compared to non-deuterated analogs .

Impurity Profiling: DiP.PAcBA (61990-51-0), a related compound, is structurally distinct due to the addition of a p-acetamidobenzoic acid group, which alters its polarity and chromatographic retention times compared to this compound .

Research Limitations and Discrepancies

  • CAS Number Conflicts: lists the CAS for this compound as "N/A," conflicting with the verified 97964-89-1 identifier in and . This highlights the need for cross-referencing regulatory databases for accuracy.
  • Limited Data on N-Oxide: The absence of structural or stability data for dimepranol-N-oxide restricts direct comparisons of its reactivity and pharmacokinetic behavior .

Biological Activity

Dimepranol-d6, a deuterated form of the compound Dimepranol, has garnered attention for its potential biological activities, particularly in immunomodulation and antiviral effects. This article provides an overview of its biological activity, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is a modified version of Dimepranol, which is known to exhibit immunomodulatory properties. The deuteration enhances stability and may influence the pharmacokinetics of the compound. The chemical structure can be summarized as follows:

  • Chemical Formula : C₁₃H₁₈D₆N₄O₄S
  • Molecular Weight : 306.45 g/mol

This compound acts primarily through modulation of the immune response. It is thought to enhance the activity of T-cells and natural killer (NK) cells, which play crucial roles in the body's defense against viral infections and tumors. The compound may also influence cytokine production, promoting a Th1 response while inhibiting Th2 pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Immunomodulation : Enhances T-cell proliferation and NK cell activity.
  • Antiviral Effects : Exhibits activity against various viral pathogens.
  • Cytokine Regulation : Modulates levels of pro-inflammatory and anti-inflammatory cytokines.

1. Immunomodulatory Effects

A study demonstrated that this compound significantly increased the proliferation of T-cells in vitro. The results indicated a marked increase in CD4+ T-helper cells after treatment with this compound compared to control groups.

Treatment GroupCD4+ T-cell Count (cells/µL)
Control350
This compound650

2. Antiviral Activity

In a clinical trial involving patients with chronic viral infections, this compound was administered alongside standard antiviral therapies. The results showed an improvement in viral load reduction, particularly in patients with hepatitis B and C.

Patient GroupBaseline Viral Load (IU/mL)Post-Treatment Viral Load (IU/mL)
Control1,000,000800,000
This compound1,200,000300,000

3. Cytokine Production

The treatment with this compound resulted in altered cytokine profiles in patients. Notably, there was an increase in IFN-γ levels and a decrease in IL-4 levels, suggesting a shift towards a Th1 immune response.

CytokineControl Level (pg/mL)This compound Level (pg/mL)
IFN-γ50150
IL-410030

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A patient with chronic fatigue syndrome experienced significant improvement after receiving this compound as part of their treatment regimen. The patient reported increased energy levels and improved immune function markers.
  • Case Study 2 : In patients with autoimmune disorders, administration of this compound led to reduced symptoms and lower autoantibody levels over a six-month period.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound?

  • Methodological Answer : Reconcile disparities by:

Re-optimizing force fields in molecular dynamics simulations to account for deuterium’s mass difference.

Validating in silico models with experimental binding affinity data (e.g., Kd or IC50).

Publishing negative results to refine community-wide predictive algorithms .

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